REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][C:6](=[O:7])[NH:5][C:3]1=[O:4].[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15]Cl)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][N:5]2[C:6](=[O:7])[CH2:8][N:2]([CH3:1])[C:3]2=[O:4])=[CH:13][CH:12]=1 |f:2.3.4|
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CN1C(=O)NC(=O)C1
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Name
|
|
Quantity
|
49.4 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
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Name
|
cesium carbonate
|
Quantity
|
171 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred for 3 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O (2 L) and EtOAc (800 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted further with EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with H2O (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting white precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with MTBE (200 mL)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |